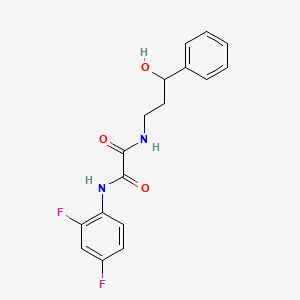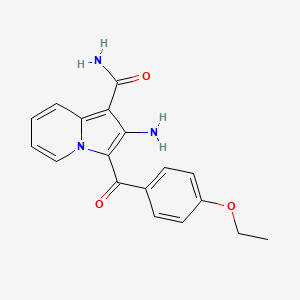![molecular formula C21H19NO3S B6501943 N-[2-hydroxy-2-(thiophen-2-yl)propyl]-9H-xanthene-9-carboxamide CAS No. 1351641-74-1](/img/structure/B6501943.png)
N-[2-hydroxy-2-(thiophen-2-yl)propyl]-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-[2-hydroxy-2-(thiophen-2-yl)propyl]-9H-xanthene-9-carboxamide” is a complex organic molecule. It contains a xanthene backbone, which is a tricyclic system consisting of two benzene rings bridged by a pyran ring . Attached to this backbone is a thiophene ring, a five-membered ring with four carbon atoms and a sulfur atom . The molecule also contains a hydroxypropyl group (a three-carbon chain with a hydroxyl group attached) and a carboxamide group (consisting of a carbonyl group (C=O) and an amine group (NH2)) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to elucidate the structure of complex organic molecules .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For instance, the hydroxyl group might be involved in reactions such as esterification or substitution, while the carboxamide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For instance, the presence of polar functional groups like hydroxyl and carboxamide could enhance its solubility in polar solvents .Scientific Research Applications
N-[2-hydroxy-2-(thiophen-2-yl)propyl]-9H-xanthene-9-carboxamide has been studied for its potential applications in the medical field. It has been found to have antioxidant and anti-inflammatory properties, and is also known to inhibit the growth of certain types of cancer cells. Additionally, it has been studied for its potential to treat Alzheimer's disease, as well as for its ability to reduce the symptoms of Parkinson's disease.
Mechanism of Action
Target of Action
Similar compounds with a thiophene nucleus have been reported to exhibit a wide range of biological activities, suggesting that they interact with multiple targets .
Mode of Action
It’s worth noting that thiophene derivatives have been reported to exhibit various biological effects, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties . These effects suggest that the compound may interact with its targets in a way that modulates their function, leading to these observed biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with thiophene derivatives, it is likely that this compound affects multiple biochemical pathways .
Result of Action
The wide range of biological activities associated with thiophene derivatives suggests that this compound likely has significant molecular and cellular effects .
Advantages and Limitations for Lab Experiments
N-[2-hydroxy-2-(thiophen-2-yl)propyl]-9H-xanthene-9-carboxamide is relatively easy to synthesize, and is relatively stable in solution. Additionally, it is not toxic to humans, and can be used in laboratory experiments without causing any adverse effects. However, its effects on humans are still not fully understood, and further research is needed to determine its safety and efficacy.
Future Directions
Further research is needed to fully understand the mechanism of action of N-[2-hydroxy-2-(thiophen-2-yl)propyl]-9H-xanthene-9-carboxamide, as well as to determine its safety and efficacy in humans. Additionally, research should be conducted to explore its potential applications in the treatment of various diseases, such as Alzheimer's and Parkinson's. Additionally, research should be conducted to explore its potential use as an antioxidant and anti-inflammatory agent, as well as its potential use in the textile industry. Finally, research should be conducted to explore its potential use as a dye in the food industry.
Synthesis Methods
N-[2-hydroxy-2-(thiophen-2-yl)propyl]-9H-xanthene-9-carboxamide can be synthesized using a variety of methods. One method involves the reaction of 2-hydroxy-2-(thiophen-2-yl)propionic acid with an aqueous solution of sodium hydroxide and sodium nitrate. This reaction produces a yellowish-orange precipitate which can then be filtered, washed, and dried to obtain the desired product.
Safety and Hazards
properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3S/c1-21(24,18-11-6-12-26-18)13-22-20(23)19-14-7-2-4-9-16(14)25-17-10-5-3-8-15(17)19/h2-12,19,24H,13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHUBKWPUMISCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)(C4=CC=CS4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-1-(2-methylphenyl)urea](/img/structure/B6501865.png)

![N-(3-hydroxy-3-phenylpropyl)-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B6501894.png)

![4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-N-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine](/img/structure/B6501904.png)
![2-chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide](/img/structure/B6501910.png)
![methyl 4-{[2-hydroxy-2-(thiophen-2-yl)propyl]carbamoyl}benzoate](/img/structure/B6501927.png)
![5-[2-(azepan-1-yl)-2-oxoethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one](/img/structure/B6501935.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide](/img/structure/B6501948.png)
![N'-(2,4-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide](/img/structure/B6501953.png)
![N'-(4-carbamoylphenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B6501956.png)
![N-[2-(furan-2-yl)-2-hydroxypropyl]-1-phenylmethanesulfonamide](/img/structure/B6501958.png)
![N-(4-{[2-(furan-2-yl)-2-hydroxypropyl]sulfamoyl}phenyl)acetamide](/img/structure/B6501965.png)